Penifulvin B

Description

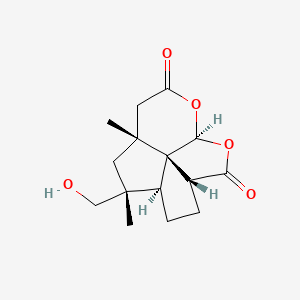

Structure

3D Structure

Properties

Molecular Formula |

C15H20O5 |

|---|---|

Molecular Weight |

280.32 g/mol |

IUPAC Name |

(1R,4S,8R,10R,11S,14S)-10-(hydroxymethyl)-8,10-dimethyl-3,5-dioxatetracyclo[6.5.1.04,14.011,14]tetradecane-2,6-dione |

InChI |

InChI=1S/C15H20O5/c1-13(7-16)6-14(2)5-10(17)19-12-15(14)8(11(18)20-12)3-4-9(13)15/h8-9,12,16H,3-7H2,1-2H3/t8-,9-,12-,13-,14-,15-/m0/s1 |

InChI Key |

JDYIPAACNVDCTH-FBDMWJDESA-N |

Isomeric SMILES |

C[C@@]12CC(=O)O[C@@H]3[C@@]14[C@@H](CC[C@H]4[C@](C2)(C)CO)C(=O)O3 |

Canonical SMILES |

CC12CC(=O)OC3C14C(CCC4C(C2)(C)CO)C(=O)O3 |

Synonyms |

penifulvin B |

Origin of Product |

United States |

Chemical and Physical Properties

The definitive identification and characterization of Penifulvin B rely on a combination of spectroscopic techniques. These methods provide a detailed picture of the molecule's structure and connectivity.

| Property | Data |

| Molecular Formula | C15H18O5 |

| Appearance | White solid |

| Spectroscopic Data | The structure of this compound was elucidated through extensive analysis of its spectroscopic data. Key techniques include: Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule. nih.govacs.org The chemical shifts, coupling constants, and correlations observed in 2D NMR experiments are crucial for establishing the connectivity of the atoms. mdpi.combeilstein-journals.orgMass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the precise molecular weight and elemental composition of the compound. nih.govbeilstein-journals.orgInfrared (IR) Spectroscopy: IR spectroscopy helps to identify the presence of specific functional groups within the molecule, such as carbonyls (from the lactones) and hydroxyl groups. mdpi.com |

Biosynthesis of Penifulvin B

The biosynthesis of Penifulvin B is believed to follow a pathway common to other members of the penifulvin family, originating from a silphinene core. nih.govacs.org It is proposed that an enzyme-mediated Baeyer–Villiger oxidation of a precursor molecule is a key step in the formation of the characteristic dioxafenestrane skeleton. acs.org This biosynthetic route highlights the efficiency of fungal enzymes in constructing complex molecular architectures from simpler precursors. researchgate.net

Total Synthesis of Penifulvin B

The intricate and stereochemically rich structure of Penifulvin B has made it an attractive target for total synthesis. The first biomimetic total synthesis of this compound and C was achieved by Gaich and Mulzer. nih.gov A key step in their approach was a meta-photocycloaddition reaction, which allowed for the rapid and stereocontrolled construction of the fenestrane-type carboskeleton. nih.govacs.org This synthetic route is notable for its conciseness and scalability. nih.gov Other synthetic strategies have also been explored, often focusing on bioinspired approaches that mimic the proposed biosynthetic pathway. acs.org For instance, a divergent approach utilizing a Baeyer-Villiger oxidation has been successfully employed in the synthesis of related penifulvins. acs.orgnih.gov

Biological Activities of Penifulvin B

While research into the specific biological activities of Penifulvin B is ongoing, its close structural relative, Penifulvin A, has demonstrated significant insecticidal properties. univie.ac.atnorthwestern.edulookchem.com The penifulvin family of compounds, in general, has attracted interest for their potential applications in agriculture and pest management. lookchem.com

| Compound Family | Reported Biological Activity |

| Penifulvins | Insecticidal univie.ac.atnorthwestern.edulookchem.com |

Structure Activity Relationship Sar Studies and Rational Analogue Design

Design and Synthesis of Penifulvin B Analogues and Derivatives

The design of this compound analogues is intrinsically linked to the synthetic strategies developed for the penifulvin family. The core structure, a [5.5.5.6]dioxafenestrane ring system, presents a significant synthetic challenge. researchgate.net Key to the synthesis of this family is the arene-alkene meta-photocycloaddition, which rapidly constructs the complex carbon skeleton. univie.ac.atnih.govnorthwestern.edu This approach has been successfully applied to the total synthesis of Penifulvin A and its epimer, Penifulvin C, as well as Penifulvin D. nih.govresearchgate.net

Penifulvins B, C, D, and E are naturally occurring oxidized analogues of Penifulvin A, all isolated from the fungus Penicillium griseofulvum. researchgate.net Their structures vary by the position and degree of oxidation, providing a natural library of analogues for initial SAR considerations. The total synthesis of Penifulvin A has been achieved via a concise route that is free from protecting groups, scalable, and flexible, suggesting that it could be adapted to produce a variety of analogues, including Penifulvins B-E, for SAR testing. univie.ac.atnih.gov

The synthesis of Penifulvin D, a ring-hydroxylated analogue, has been accomplished through a divergent bioinspired Baeyer-Villiger oxidation. researchgate.net This method allows for the selective formation of either Penifulvin D or its isomer, asperaculin A, by simply changing the oxidant. This synthetic flexibility is crucial for generating analogues with modifications at the lactone rings, which is a key area for probing SAR.

While the total synthesis of this compound itself has been a focus, the design and synthesis of a broader library of its derivatives for extensive SAR studies is an area ripe for further exploration. The synthetic platforms developed for other members of the penifulvin family provide a strong foundation for such future work.

Methodologies for Investigating Structural Modifications on Biological Activity

The primary reported biological activity for the penifulvin family is its insecticidal effect, particularly against the fall armyworm (Spodoptera frugiperda), a significant agricultural pest. nih.govnorthwestern.edu Methodologies to investigate the impact of structural modifications on this activity would therefore center on entomological bioassays.

Standard assays to evaluate insecticidal efficacy include:

Dietary Incorporation Assays: This method involves incorporating the test compound into the insect's artificial diet at various concentrations. Larvae of the target species, such as S. frugiperda, are then reared on this diet, and various endpoints are measured over time. These endpoints can include mortality (LC₅₀ determination), growth inhibition, developmental abnormalities, and feeding deterrence. northwestern.edu

Leaf-Dip Assays: For phytophagous insects, a common method is the leaf-dip assay. Leaves of a host plant are dipped into solutions of the test compound at different concentrations, allowed to dry, and then provided to the insects. Mortality and feeding damage are then assessed.

Topical Application: In this method, a precise dose of the compound dissolved in a suitable solvent is applied directly to the insect's cuticle, typically on the thorax or abdomen. This method is useful for determining the contact toxicity of a compound.

To establish a robust SAR, these assays would be conducted with a series of this compound analogues. By systematically modifying different parts of the molecule—such as the lactone rings, the stereochemistry of the quaternary centers, or the substituents on the carbon skeleton—and evaluating the corresponding changes in insecticidal activity, researchers can identify the key structural features required for potency.

Computational Approaches to SAR Prediction

Computational methods are powerful tools for predicting and rationalizing the SAR of complex natural products like this compound. These approaches can guide the synthesis of new analogues by prioritizing compounds with a higher probability of desired biological activity.

Ligand-based methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling, are used when the three-dimensional structure of the biological target is unknown. QSAR models aim to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities.

For this compound and its analogues, a 3D-QSAR study would involve:

Data Set Generation: A series of this compound analogues with experimentally determined insecticidal activities (e.g., IC₅₀ or LC₅₀ values) would be required.

Molecular Alignment: The three-dimensional structures of the analogues would be aligned based on a common scaffold.

Descriptor Calculation: Molecular field descriptors (e.g., steric and electrostatic fields) would be calculated around the aligned molecules.

Model Building: Statistical methods, such as Partial Least Squares (PLS), would be used to build a model that correlates the variations in the molecular fields with the changes in biological activity.

A validated QSAR model could then be used to predict the activity of virtual, not-yet-synthesized analogues, thereby guiding synthetic efforts towards more potent compounds. As of now, specific QSAR studies focused solely on this compound are not widely reported in the public literature, representing a promising avenue for future research.

When a biological target is identified, structure-based computational methods can provide detailed insights into the molecular interactions driving biological activity.

Molecular Docking: If the protein target of this compound's insecticidal activity were known, molecular docking could be used to predict the binding mode of this compound and its analogues within the protein's active site. This would allow for the visualization of key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. By comparing the docking scores and binding poses of different analogues, researchers could hypothesize why certain structural modifications lead to increased or decreased activity.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be performed to study the dynamic behavior of the ligand-protein complex over time. MD simulations provide a more realistic representation of the binding event by considering the flexibility of both the ligand and the protein. These simulations can be used to assess the stability of the predicted binding mode and to calculate binding free energies, which can provide a more accurate prediction of binding affinity.

Currently, the specific molecular target of the penifulvins is not yet elucidated, which limits the application of these structure-based design methods.

Ligand-Based Computational Modeling

Comparative Analysis of Biological Effects Across Penifulvin Family Members

The naturally occurring penifulvins provide an initial dataset for a comparative analysis of their biological effects. Penifulvin A is the most studied member of the family and has demonstrated significant insecticidal activity against the fall armyworm, Spodoptera frugiperda. northwestern.edu Penifulvins B, C, D, and E are all oxidized analogues of Penifulvin A. researchgate.net

A systematic comparison of the insecticidal potency of these compounds would be essential for a preliminary SAR assessment. For instance, determining whether the introduction of hydroxyl groups or other oxidative modifications in Penifulvins B-E enhances or diminishes the insecticidal activity compared to Penifulvin A would provide valuable information. This would help to identify which regions of the molecule are sensitive to modification and which are crucial for maintaining biological activity.

While the insecticidal properties of the penifulvin family are known, detailed, publicly available comparative data on the activity levels of each individual member (A, B, C, D, and E) is limited. Such data would be invaluable for building a comprehensive SAR model for this intriguing class of natural products.

Investigation of Biological Activities and Mechanistic Understanding

Assessment of Insecticidal Properties and Efficacy

The penifulvin family of compounds, including Penifulvin B, has been noted for its insecticidal potential. Research has primarily focused on its effects on significant agricultural pests.

Activity against Specific Insect Pests (e.g., Spodoptera frugiperda)

Penifulvin A, a closely related analogue of this compound, has demonstrated significant insecticidal activity against the fall armyworm (Spodoptera frugiperda). univie.ac.atlookchem.comresearchgate.netacs.orgnih.gov This pest is known to cause substantial damage to a wide array of crops. lookchem.com The promising activity of Penifulvin A has spurred interest in the insecticidal potential of other members of the penifulvin family, including this compound. univie.ac.atnih.gov The total synthesis of these compounds has been pursued to enable more extensive structure-activity relationship (SAR) studies to evaluate their insecticidal roles. univie.ac.atnih.gov

Exploration of Target-Site Mechanisms of Action

The precise target-site mechanism of action for this compound's insecticidal activity is an area of ongoing investigation. Generally, insecticides can act on various targets within an insect's nervous system, muscles, or developmental processes. agroorbit.comresearchgate.net Common mechanisms include the inhibition of enzymes like acetylcholinesterase, modulation of ion channels such as sodium or GABA-gated chloride channels, or disruption of hormonal pathways. agroorbit.comresearchgate.netmdpi.com While the specific molecular target of this compound has not been definitively identified, research into related compounds and their biosynthetic pathways offers clues. For instance, the biosynthesis of Penifulvin A involves a cytochrome P450 enzyme, PeniB, which is crucial for forming its complex ring structure. acs.org Understanding the enzymes involved in its formation may provide insights into its mode of action. acs.org Further research is needed to elucidate the specific biochemical interactions through which this compound exerts its insecticidal effects.

Evaluation of Antifungal Activity

Penifulvin A has been reported to possess interesting antifungal properties. researchgate.net While specific data on the antifungal activity of this compound is not as extensively documented, the activity of its analogue suggests a potential avenue for investigation. Fungi such as Penicillium griseofulvum, the source of penifulvins, are known to produce a variety of secondary metabolites with antifungal and antibacterial properties as a natural defense mechanism. researchgate.netnih.gov For example, other metabolites from this fungus, like griseofulvin, have well-established antifungal activity. nih.gov The evaluation of this compound against a panel of pathogenic fungi would be necessary to determine its spectrum and potency of antifungal action.

Broader Spectrum Biological Activity Screening (excluding prohibited elements)

High-throughput screening (HTS) is a common methodology used to explore the biological activities of chemical compounds against a wide range of potential targets. nih.gov Such screening can uncover novel activities for natural products like this compound. While specific, comprehensive screening results for this compound are not widely published, the general approach involves testing the compound against various biological assays to identify potential "hits." nih.gov These initial findings can then guide more focused research into the compound's mechanism of action and potential applications. The structural complexity of penifulvins suggests they may interact with various biological targets. researchgate.net

Mechanistic Studies on Cellular or Molecular Interactions Underlying Activity

Understanding the mechanism of action of this compound at a cellular and molecular level is crucial for its development as a potential bioactive agent. The biosynthesis of penifulvins involves several key enzymes, including a sesquiterpene cyclase (PeniA) and a cytochrome P450 monooxygenase (PeniB), which construct the unique [5.5.5.6]dioxafenestrane ring system. acs.orgresearchgate.netsdu.edu.cn The study of these biosynthetic pathways provides insights into the chemical properties of the molecule that may be responsible for its biological activity. nih.govacs.org For instance, the lactone motifs within the structure are key features that could be involved in interactions with biological macromolecules. nih.govacs.org Density functional theory (DFT) calculations have been used to study the reactivity of related compounds, which can help predict how this compound might interact with its molecular targets. acs.org Further studies, such as identifying specific protein binding partners, are needed to fully elucidate the molecular interactions that underpin its biological effects.

Future Research Trajectories and Emerging Methodologies

Advanced Synthetic Strategies for Complex Fenestranes

The synthesis of complex fenestranes like Penifulvin B presents significant challenges due to their sterically congested and polycyclic nature. Overcoming these hurdles requires the development of novel and efficient synthetic strategies.

Chemo-Enzymatic and Biocatalytic Approaches

The integration of enzymatic transformations with traditional chemical synthesis, known as chemo-enzymatic synthesis, offers a powerful approach to constructing complex molecules with high selectivity. orst.edu This strategy is particularly promising for the synthesis of this compound and its analogues. Research initiatives are underway to develop chemo-enzymatic total syntheses of polyketide natural products by applying and optimizing enzymes from their biosynthetic pathways in crucial synthetic steps. tu-bs.de This approach aims to simplify the chemical synthesis and enable the production of previously inaccessible derivatives. tu-bs.de

A key area of exploration is the use of enzymes to catalyze specific, challenging reactions in the synthetic sequence. For instance, the biosynthesis of Penifulvin A involves a cytochrome P450 monooxygenase (PeniB) and a flavin-dependent monooxygenase (PeniC) that perform a series of complex oxidation reactions. researchgate.net Harnessing these or similar enzymes in a synthetic context could provide elegant solutions to installing the intricate oxygenation patterns found in the penifulvin family. A research project is focused on synthesizing deuterium-labeled 12-hydroxy silphinenic acid and feeding it to its producer, Penicillium griseofulvum, to investigate its transformation into this compound, confirming the biogenetic relationship and the potential for biocatalytic steps. tu-bs.de The concise approach to Penifulvin D and its isomers through a bioinspired Baeyer–Villiger reaction enables access to new substrates for enzymatic modification and further mechanistic studies. acs.org

The potential of biocatalysis in this field is vast, with ongoing efforts to discover and engineer enzymes with novel functionalities. embopress.orgnih.gov The use of glycosynthases, engineered from glycosyl hydrolases, and other engineered enzymes for the synthesis of complex natural products is a burgeoning field that could be applied to generate novel glycosylated analogues of this compound with potentially altered biological activities. nih.gov

Flow Chemistry Applications in Penifulvin Synthesis

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream, offers numerous advantages over traditional batch synthesis, including improved safety, scalability, and reaction control. mdpi.com These benefits are particularly relevant for photochemical reactions, which are key steps in the synthesis of the fenestrane core of this compound. mdpi.comnih.gov

The total synthesis of Penifulvin A, B, and C relies on a meta-photocycloaddition to construct the carboskeleton. acs.orgnih.govnih.gov The implementation of this key step in a photochemical flow reactor could significantly enhance the efficiency and scalability of the synthesis. nih.gov Flow reactors provide better light penetration and more precise control over reaction time and temperature, which can lead to higher yields and cleaner reactions. mdpi.comeuropa.eu The development of continuous flow photoreactors for large-scale [3+2]-photocycloaddition reactions has already been demonstrated for the synthesis of other complex natural product analogues, showcasing the potential of this technology. nih.gov

Synthetic Biology for Enhanced Production and Diversification

Synthetic biology provides a powerful toolkit for engineering microorganisms to produce valuable chemicals, including complex natural products like this compound. embopress.orgijpsjournal.com By manipulating the biosynthetic pathways of the producing organism, Penicillium griseofulvum, it is possible to enhance the yield of this compound and generate novel derivatives.

The biosynthetic gene cluster for Penifulvin A has been identified, revealing a concise pathway involving three key enzymes: a sesquiterpene cyclase (PeniA), a cytochrome P450 monooxygenase (PeniB), and a flavin-dependent monooxygenase (PeniC). researchgate.net PeniA catalyzes the formation of the initial silphinene scaffold, while PeniB and PeniC are responsible for the subsequent oxidative transformations. researchgate.net This knowledge provides a roadmap for targeted genetic engineering.

Strategies for enhancing production include overexpressing key biosynthetic genes, optimizing metabolic flux towards the penifulvin pathway, and engineering the host organism for improved growth and productivity. ijpsjournal.comnih.gov Furthermore, the principles of synthetic biology can be used to create a "living factory" for the production of not only this compound but also a diverse range of new analogues. embopress.org By introducing mutations into the biosynthetic enzymes or by expressing enzymes from other organisms, it is possible to alter the structure of the final product. For example, engineered P450s have been shown to have broad substrate tolerance and can catalyze a variety of oxidation reactions on different polyquinane sesquiterpenoid scaffolds, leading to a diverse array of new compounds. acs.org This approach could be used to generate a library of penifulvin analogues with modified oxidation patterns, which could then be screened for improved insecticidal activity or novel biological properties.

Application of Advanced Spectroscopic Techniques for Structural Refinement

The unambiguous determination of the complex three-dimensional structure of this compound and its analogues is crucial for understanding its biological activity and for guiding synthetic efforts. Advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, play a pivotal role in this process. nih.govazolifesciences.com

One-dimensional (1D) NMR provides initial information about the chemical environment of the different nuclei in the molecule. azolifesciences.com However, for complex structures like this compound with significant signal overlap in 1D spectra, two-dimensional (2D) NMR techniques are indispensable. wikipedia.orgcreative-biostructure.com Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and NOESY (Nuclear Overhauser Effect Spectroscopy) provide detailed information about proton-proton and proton-carbon connectivities, as well as the spatial proximity of different atoms in the molecule. wikipedia.org This data allows for the complete assignment of the NMR signals and the elucidation of the relative stereochemistry of the molecule.

For determining the absolute configuration of new Penifulvin analogues, a combination of experimental chiroptical methods, such as electronic and vibrational circular dichroism, with quantum mechanical calculations is a powerful approach. nih.gov Furthermore, X-ray crystallography provides the most definitive structural information, and its application is crucial for confirming the structures of novel penifulvins and for understanding the precise stereochemical details that may be difficult to determine by NMR alone. nih.gov The use of advanced NMR techniques, such as ¹¹B NMR and ¹⁵N NMR, can also be employed for the structural analysis of specific boron- or nitrogen-containing analogues, should they be synthesized. nih.govresearchgate.net

Development of Novel Analogues for Mechanistic Probes

To unravel the precise molecular mechanisms by which this compound exerts its insecticidal effects, the development of novel analogues designed as mechanistic probes is essential. These probes can be used to identify the biological targets of this compound and to study its interactions with these targets in detail.

One strategy involves the synthesis of analogues with photoaffinity labels. semanticscholar.org These probes are designed to bind to the biological target and then, upon irradiation with light, form a covalent bond with the target protein. This allows for the identification and subsequent characterization of the target protein. Another approach is the synthesis of labeled analogues, for example, with fluorescent tags or radioactive isotopes, which can be used to visualize the localization of the compound within cells or tissues and to quantify its binding to target molecules. rsc.org

The flexible synthetic route developed for Penifulvin A, which is free from protecting groups, is readily adaptable for the synthesis of a variety of analogues, including Penifulvins B-E. nih.gov This flexibility can be exploited to create a library of analogues with systematic modifications to different parts of the molecule. These analogues can then be used in structure-activity relationship (SAR) studies to identify the key structural features required for biological activity. nih.gov By correlating the structural modifications with changes in insecticidal potency, researchers can gain insights into the binding pocket of the target protein and design more potent insecticides. The development of a concise and unifying synthesis for Penifulvin D and its isomers also enables access to new congeners for mechanistic studies. acs.org

In-depth Mechanistic Studies of Biological Targets and Pathways

While this compound is known to possess potent insecticidal properties, the precise biological targets and the molecular pathways it perturbs are not yet fully understood. acs.orgresearchgate.net Elucidating these mechanisms is a critical area of future research that will not only enhance our understanding of its mode of action but also guide the development of more effective and selective insecticides.

A potential mechanism of action for some insecticidal natural products is the inhibition of acetylcholinesterase (AChE), an enzyme crucial for nerve impulse transmission in insects. nih.govyoutube.com The inhibition of AChE leads to the accumulation of the neurotransmitter acetylcholine, resulting in constant nerve stimulation, paralysis, and ultimately death of the insect. youtube.com Preliminary studies suggest that penifulvins may act as AChE inhibitors, and further in-depth kinetic and structural studies are needed to confirm this hypothesis and to characterize the binding of this compound to the active site of insect AChE. nih.gov

Potential for Chemical Ecology Research Related to Producer Organism

The producer of this compound, the fungus Penicillium griseofulvum, presents a compelling subject for chemical ecology research. tu-bs.dersc.org Chemical ecology is the study of the chemically-mediated interactions between living organisms, focusing on the production and reception of chemical signals. oxfordbibliographies.com The diverse ecological roles and the extensive arsenal (B13267) of secondary metabolites produced by P. griseofulvum suggest a complex web of chemical interactions with its environment that remains largely unexplored.

P. griseofulvum is known primarily as a postharvest pathogen, responsible for blue mold decay in fruits like apples. core.ac.ukactahort.orgnih.govresearchgate.net However, it has also been isolated from a variety of other environments, including decaying plants, cereal grains, animal feed, and even healthy strawberry soil, where some isolates exhibit beneficial, plant growth-promoting properties. core.ac.ukmdpi.com This ecological versatility implies that its secondary metabolites, including this compound, may serve distinct functions depending on the environmental context.

Future research trajectories in the chemical ecology of P. griseofulvum could focus on several key areas:

Intra-kingdom and Inter-kingdom Interactions: The fungus co-exists with a multitude of other microorganisms, including bacteria and other fungi, in its natural habitats. This compound and other co-produced metabolites may play a crucial role in mediating competitive or synergistic interactions. Research could investigate the potential of this compound to act as an antibiotic or antifungal agent, helping P. griseofulvum to secure resources.

Fungus-Host Interactions: In its role as a plant pathogen, the production of this compound may be linked to virulence. Studies could explore whether the compound facilitates the colonization of host tissues or helps to overcome plant defense mechanisms. Conversely, in beneficial strains, it might be involved in symbiotic signaling or protecting the host plant from other pathogens. mdpi.com

Defense Against Fungivores: The related compound, Penifulvin A, has demonstrated significant insecticidal activity against the fall armyworm (Spodoptera frugiperda). researchgate.netnorthwestern.eduelsevier.es This raises the question of whether this compound serves a similar defensive function, deterring insects or other organisms that might feed on the fungus or the decaying substrate it inhabits.

Regulation of Metabolite Production: The biosynthesis of secondary metabolites in P. griseofulvum is a finely regulated process, influenced by environmental stimuli such as available carbon and nitrogen sources. nih.gov Future studies could investigate the specific ecological triggers—such as the presence of competing microbes, host plant signals, or predator cues—that induce the production of this compound. Understanding this regulation is key to deciphering its ecological purpose.

Biogenetic Relationships: this compound is biosynthetically related to other sesquiterpenoids like silphinenes, which are also produced by P. griseofulvum. tu-bs.deresearchgate.net Chemical ecology studies could explore whether the fungus modulates the production of these related compounds in response to different ecological challenges, effectively tailoring its chemical output to specific environmental conditions.

By exploring these research avenues, a deeper understanding of the ecological relevance of this compound can be achieved, shedding light on the intricate chemical language that governs the life of Penicillium griseofulvum.

Q & A

Q. Table 1. Key Analytical Parameters for this compound Characterization

| Technique | Critical Parameters | Reference |

|---|---|---|

| ¹H NMR | Solvent (CDCl₃/DMSO-d₆), reference peak (TMS) | |

| HRMS | Ionization mode (ESI/APCI), resolution (≥30k) | |

| X-ray | CCDC deposition number, R-factor (≤0.05) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.